N,N''-Ditridecylguanidine
Description
Contextualization within the Guanidine (B92328) Class of Compounds
Guanidine, with the formula HNC(NH₂)₂, is a nitrogen-rich compound that, in its protonated form (guanidinium), exhibits a high degree of stability due to charge delocalization across three nitrogen atoms. This inherent stability makes the guanidinium (B1211019) group a common feature in various biologically active molecules and synthetic compounds. wikipedia.orgnih.gov Guanidines are broadly classified based on the substitution pattern on their nitrogen atoms.
N,N''-Ditridecylguanidine falls into the category of N,N''-dialkylguanidines. A key feature of this compound is the presence of two tridecyl groups, which are long hydrocarbon chains. These chains impart a significant lipophilic (fat-loving) character to the molecule, a property that heavily influences its solubility and potential applications, particularly in contrast to the more hydrophilic parent guanidine.
Historical Perspectives on Ditridecylguanidine and Related Analogues
Specific historical information on the first synthesis or discovery of this compound is not widely documented in publicly available literature, suggesting it is a compound that has not been the subject of extensive historical research. However, the synthesis of various N,N'-dialkylguanidines has been explored over the years. General synthetic methods for creating asymmetrical N,N'-disubstituted guanidines often involve multi-step processes starting from materials like thiourea.
The broader class of lipophilic guanidines has seen increased interest in recent decades, particularly for applications in separation science. Research into compounds with long alkyl chains has been driven by the need for effective extractants in various industrial and environmental processes.
Significance and Research Potential of this compound
The primary significance of this compound lies in its pronounced lipophilicity. This characteristic makes it a candidate for applications involving the transport or extraction of charged species across phase boundaries, such as from an aqueous solution into an organic solvent.
Recent research has highlighted the potential of lipophilic guanidinium compounds in several areas:
Anion Extraction: A US patent describes the use of lipophilic guanidinium compounds for the removal of oxyanions (like sulfate, phosphate (B84403), and chromate) from water. labpartnering.orgosti.gov The long alkyl chains of these compounds help to dissolve the guanidinium salt in a water-immiscible organic solvent, facilitating the extraction of the targeted anions from the aqueous phase. labpartnering.org
Separation of Metal Ions: Lipophilic guanidines have been investigated for their role in solvent extraction processes for metal ions. For instance, certain guanidines have been studied for the separation of cesium from high-level nuclear waste. acs.org The ability of the guanidinium group to interact with anions, which can in turn be paired with metal cations, is a key aspect of this application.
While direct research on this compound is limited, its structure strongly suggests it could be a viable candidate for similar applications. The two long tridecyl chains would confer a high degree of hydrophobicity, potentially making it an effective extractant in liquid-liquid separation systems. Further research would be needed to fully evaluate its efficacy and selectivity for specific ions compared to other lipophilic guanidines.
Chemical Compound Information
| Compound Name |
| This compound |
| Guanidine |
| Thioharnstoff |
| Sulfate |
| Phosphate |
| Chromate |
| Cesium |
Properties
CAS No. |
112960-65-3 |
|---|---|
Molecular Formula |
C27H57N3 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
1,2-di(tridecyl)guanidine |
InChI |
InChI=1S/C27H57N3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H3,28,29,30) |
InChI Key |
SFUCUJZFICCPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC(=NCCCCCCCCCCCCC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Ditridecylguanidine and Its Analogues
Established Synthetic Routes and Reaction Mechanisms
The traditional approach to synthesizing guanidines involves the reaction of an amine with a "guanylating agent". rsc.org For N,N''-Ditridecylguanidine, the primary amine precursor would be tridecylamine (B1585788). The core of the synthesis is the formation of the C-N bonds around the central carbon of the guanidine (B92328) moiety. Several classes of guanylating agents are commonly employed for this transformation. rsc.orgorganic-chemistry.org
Classical guanylating agents include:
Cyanamides: The reaction of amines with cyanamide (B42294), often catalyzed by Lewis acids like scandium(III) triflate, provides a direct route to guanidines under mild conditions, even in aqueous solutions. organic-chemistry.org
Thioureas and Isothioureas: Thioureas are common precursors that require activation, typically with a thiophilic metal salt like HgCl₂ or Cu(II), to facilitate desulfurization and subsequent reaction with an amine. rsc.orgmdpi.com To avoid toxic heavy metals, reagents like cyanuric chloride (TCT) have been developed as effective activators. organic-chemistry.org S-alkylisothioureas, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea, are also widely used due to their commercial availability and good reactivity. rsc.org
Carbodiimides: The addition of amines across the N=C=N bond of a carbodiimide (B86325) is a direct method for forming N,N',N''-trisubstituted guanidines. This reaction can be efficiently catalyzed by ytterbium triflate under solvent-free conditions. organic-chemistry.org
Other Reagents: Pyrazole carboximidamide derivatives have been developed as effective guanylating agents that circumvent the need for toxic metals. rsc.org
The general mechanism for many of these reactions involves the activation of the guanylating agent to make the central carbon more electrophilic, followed by nucleophilic attack by the amine. For thiourea-based methods, this involves converting the thiocarbonyl into a better leaving group. rsc.orgorganic-chemistry.org
| Guanylating Agent | Typical Catalyst/Activator | Key Features |
| Cyanamide | Scandium(III) triflate | Works in water; mild conditions. organic-chemistry.org |
| Di-Boc-thiourea | HgCl₂ or Cyanuric Chloride (TCT) | Widely used; TCT is a green alternative. rsc.orgorganic-chemistry.org |
| Carbodiimides | Ytterbium triflate | Good for trisubstituted guanidines. organic-chemistry.org |
| Pyrazole carboximidamides | None (transfer reagent) | Avoids the use of toxic metals. rsc.org |
Achieving high yields in guanidine synthesis often requires careful optimization of reaction parameters. Key variables include temperature, reaction time, solvent, and the choice of catalyst or activating agent.
For instance, in the synthesis of guanidines via nitroguanidine (B56551) intermediates, it was found that reaction temperatures and times are critical; optimal conditions of 55 °C for 15 minutes significantly improved yields to 60%, whereas previously reported conditions (60–65°C) gave lower yields of 32%. thieme-connect.com
A notable advancement in optimizing guanidine synthesis involves the replacement of hazardous reagents. The use of cyanuric chloride (TCT) as an activator for di-Boc-thiourea provides a much safer and more environmentally friendly alternative to traditional mercury(II) chloride. organic-chemistry.org Studies on this system revealed that the choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) providing significantly higher yields (up to 95%) compared to other solvents like DMF or CH₂Cl₂. Further optimization showed that reducing the ratio of TCT used still resulted in high-purity products, making the process more cost-effective and sustainable. organic-chemistry.org
Catalytic approaches also benefit from optimization. Lanthanide amides have been shown to be highly efficient catalysts for the guanylation of amines, demonstrating high activity under mild conditions and compatibility with a wide range of substrates and solvents. organic-chemistry.org
| Optimization Strategy | Parameter Adjusted | Outcome |
| Thermal Control | Temperature and Time | Increased yield from 32% to 60%. thieme-connect.com |
| Reagent Selection | Replaced HgCl₂ with TCT | Eliminated heavy-metal waste with no loss of reactivity. organic-chemistry.org |
| Solvent Choice | THF vs. DMF/CH₂Cl₂ | Yields of up to 95% achieved in THF. organic-chemistry.org |
| Catalyst System | Use of Lanthanide Amides | High catalytic activity for a broad scope of amines. organic-chemistry.org |
While this compound is an achiral molecule, the synthesis of chiral guanidine-containing analogues is of significant interest for applications in medicinal chemistry and asymmetric catalysis. nih.govrsc.org General methods for the stereoselective introduction of the guanidyl group are limited but represent an important frontier in synthetic chemistry. nih.gov
A powerful strategy for the stereoselective synthesis of cyclic guanidines involves the directed diamination of unactivated alkenes. In this approach, a hydroxy or carboxy group within the alkene substrate is used to direct the delivery of an intact guanidine unit. nih.gov This method exhibits a high level of stereocontrol, allowing for the predictable formation of specific stereoisomers. The reaction proceeds under mild conditions and shows broad functional group tolerance. A key advantage is that the directing group can be cleaved under exceptionally mild conditions after the guanidine has been installed. nih.gov
Chiral guanidines themselves have emerged as powerful organocatalysts, leveraging their strong basicity and hydrogen-bond donating ability to control the stereochemical outcome of a wide range of organic transformations. rsc.orgresearchgate.net The design of bicyclic, monocyclic, and acyclic chiral guanidine catalysts has enabled numerous reactions to be performed with high efficiency and stereoselectivity. rsc.org
Novel Synthetic Strategies for this compound Derivatization
Beyond the synthesis of the core guanidine structure, modern methodologies allow for the precise functionalization of guanidine-containing molecules to create diverse analogues. These strategies often rely on advanced catalytic systems to achieve high selectivity.
Regioselective reactions allow for the modification of a specific position within a molecule. For guanidine analogues, particularly those containing aromatic rings, transition metal-catalyzed C-H functionalization has become a powerful tool. nih.govacs.org
Palladium-Catalyzed C-H Functionalization: The guanidine group can act as a directing group to achieve ortho C-H arylation and olefination of arylguanidines. Using a palladium catalyst, various arylguanidines can be coupled with unactivated arenes or ethyl acrylate (B77674) to produce functionalized derivatives in moderate to good yields under mild conditions. High regioselectivity is observed; for example, with 1-m-tolylguanidine, arylation occurs only at the C-H bond para to the methyl substituent, likely due to steric hindrance. nih.gov
Cobalt-Catalyzed C-H Functionalization: In another approach, N-arylguanidines bearing an 8-quinolinyl directing group can undergo cobalt(II)-catalyzed C-H functionalization and annulation with 1,3-diynes. This method produces alkynylated indole (B1671886) guanidines with high regioselectivity under mild conditions. acs.org
Catalyst-Controlled Hydroamination: For analogues containing alkyne functionalities, catalyst control can dictate the regiochemical outcome of cyclization reactions. The hydroamination of propargylguanidines can be selectively steered towards either a 5-exo-dig or a 6-endo-dig cyclization pathway. Dirhodium(II) catalysts show high selectivity for the 6-membered ring product (6-endo-dig), whereas silver(I) catalysts typically favor the 5-membered ring (5-exo-dig). This selective cyclization provides a valuable tool for synthesizing complex cyclic guanidine natural product analogues. nih.gov
| Method | Catalyst | Substrate | Outcome |
| C-H Arylation | Pd(OAc)₂ | Arylguanidine | ortho-Arylation of the aromatic ring. nih.gov |
| C-H Annulation | Cobalt(II) | N-Arylguanidine with directing group | Regioselective formation of indole guanidines. acs.org |
| Hydroamination | Rh(II) vs. Ag(I) | Propargylguanidine | Selective 6-endo vs. 5-exo cyclization. nih.gov |
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of guanidines has benefited significantly from the application of green chemistry principles, focusing on reducing waste, avoiding toxic substances, and improving energy efficiency. mdpi.comresearchgate.net
Key green strategies include:
Use of Aqueous Media: Performing reactions in water is a cornerstone of green chemistry. The guanylation of amines with cyanamide using a scandium(III) triflate catalyst proceeds efficiently in water, which is particularly useful for water-soluble substrates like peptides. organic-chemistry.org
Recyclable Organocatalysts: Guanidine hydrochloride, an inexpensive and biodegradable salt, has been employed as a recyclable organocatalyst for various multicomponent reactions, often in water or under solvent-free conditions. researchgate.netrsc.org
Avoiding Toxic Reagents: As mentioned, replacing toxic heavy metals like mercury with reagents such as TCT is a major step forward. organic-chemistry.org Another approach utilizes photocatalysis; the conversion of thioureas to guanidines can be achieved using a ruthenium-based photocatalyst with visible light at room temperature in a benign water/ethanol mixture. organic-chemistry.org
One-Pot and Tandem Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel (one-pot) reduces waste and improves efficiency. A protocol for synthesizing guanidines from amidines has been developed that can be executed at mild temperatures (30°C) in a green solvent, dimethyl carbonate (DMC). uantwerpen.be
Biosynthesis: A forward-looking green approach is the photosynthetic production of guanidine. An engineered cyanobacterium has been developed to biosynthesize guanidine directly from CO₂, water, and a nitrogen source (nitrate or N₂), driven by solar energy. This process represents a completely renewable and sustainable route to this important chemical class. rsc.org
Comprehensive Structural Elucidation and Conformational Analysis of N,n Ditridecylguanidine
Advanced Spectroscopic Characterization Techniques
The structural elucidation of N,N''-Ditridecylguanidine relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, from atomic connectivity to the three-dimensional arrangement of atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide foundational information on the carbon skeleton and proton environments, while ¹⁵N NMR could offer direct insight into the electronic environment of the nitrogen atoms within the guanidine (B92328) core.
Given the symmetry of the N,N''-disubstituted guanidine, a simplified set of signals would be expected. The long tridecyl chains would produce characteristic overlapping signals in the aliphatic region of the spectra.
Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is anticipated to show signals corresponding to the different methylene (B1212753) groups of the tridecyl chains and the N-H protons of the guanidine group. The chemical shifts are influenced by the electronegativity of the adjacent atoms.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Guanidine N-H | 4.5 - 5.5 | Broad singlet |
| α-CH₂ (next to N) | 3.1 - 3.3 | Triplet |
| β-CH₂ | 1.5 - 1.7 | Multiplet |
| Bulk (CH₂)n | 1.2 - 1.4 | Broad multiplet |
| Terminal CH₃ | 0.8 - 0.9 | Triplet |
Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum would distinguish the guanidine carbon from the various carbons of the alkyl chains.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Guanidine C=N | 155 - 160 |
| α-C (next to N) | 40 - 45 |
| β-C | 30 - 35 |
| Bulk (CH₂)n | 28 - 30 |
| Terminal CH₃ | ~14 |
Expected ¹⁵N NMR Chemical Shifts: ¹⁵N NMR can be particularly informative for guanidines due to the different hybridization states of the nitrogen atoms. researchgate.net The imino (=N-) nitrogen would resonate at a different frequency compared to the amino (-NH-) nitrogens.
| Nitrogen | Expected Chemical Shift (δ, ppm) |
| Amino (-NH) | -290 to -310 |
| Imino (=N) | -150 to -170 |
Mass Spectrometry (MS) Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would likely be used.
The fragmentation of this compound would be expected to proceed through characteristic pathways for long-chain alkyl amines and guanidines. Common fragmentation would involve cleavage of the C-N bond and fragmentation along the alkyl chain.
Predicted Fragmentation Pathways: Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo the following fragmentations:
Loss of a tridecylamine (B1585788): Cleavage of a C-N bond to yield a stable guanidinium (B1211019) fragment and a neutral tridecylamine molecule.
Alkyl chain fragmentation: A series of losses of CₙH₂ₙ₊₁ fragments from the tridecyl chains.
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |
| [M+H]⁺ | Loss of tridecyl group | [C₁₄H₃₀N₃]⁺ | C₁₃H₂₇ |
| [M+H]⁺ | Cleavage at β-carbon | [M-C₁₁H₂₃]⁺ | C₁₁H₂₃ |
| [M+H]⁺ | Loss of tridecylamine | [C₁₄H₃₂N₃]⁺ | C₁₃H₂₉N |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com These methods are excellent for identifying functional groups.
For this compound, key vibrational modes would include N-H stretching, C=N stretching, and C-H stretching and bending from the alkyl chains.
Characteristic Vibrational Frequencies:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3500 (broad) | 3300 - 3500 (weak) | Stretching |
| C-H (alkyl) | 2850 - 2960 | 2850 - 2960 | Stretching |
| C=N (guanidine) | 1630 - 1680 | 1630 - 1680 | Stretching |
| N-H | 1550 - 1650 | 1550 - 1650 | Bending |
| C-N | 1200 - 1350 | 1200 - 1350 | Stretching |
| C-H (alkyl) | 1350 - 1470 | 1350 - 1470 | Bending |
IR spectroscopy is particularly sensitive to polar bonds like N-H and C=N, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds, such as the C-C backbone of the alkyl chains. triprinceton.org
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. anton-paar.com A successful crystal structure of this compound would reveal bond lengths, bond angles, and intermolecular interactions in the solid state.
Due to the long, flexible tridecyl chains, obtaining a single crystal suitable for X-ray diffraction could be challenging. However, if successful, the data would confirm the tautomeric form present in the solid state and reveal details about hydrogen bonding networks and the packing of the alkyl chains. mdpi.comntnu.no
Expected Crystallographic Parameters (Hypothetical):
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-N bond lengths (amino) | 1.34 - 1.37 Å |
| C=N bond length (imino) | 1.28 - 1.32 Å |
| N-C-N angles | ~120° |
| Hydrogen bonds | N-H···N intermolecular bonds |
Conformational Isomerism and Tautomerism Studies in this compound
Guanidines can exist as different tautomers and conformational isomers. The relative stability of these forms is influenced by substitution, solvent, and temperature. researchgate.net
For this compound, the primary tautomeric equilibrium involves the position of the double bond and the proton on the nitrogen atoms. The symmetrically disubstituted nature suggests that the two major tautomers would be degenerate in the absence of other influences.
Conformational analysis would focus on the rotation around the C-N bonds and the conformation of the long tridecyl chains. The bulky alkyl groups will likely lead to steric hindrance, favoring conformations that minimize these interactions. The long alkyl chains can adopt various conformations, with the all-trans (anti-periplanar) being the lowest in energy for an isolated chain.
Chirality and Stereochemical Investigations of this compound
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit enantiomerism.
However, the concept of prochirality could be considered. For example, the two tridecyl groups are chemically equivalent. If one were to be isotopically labeled, the central carbon of the guanidine group could become a prochiral center. Similarly, the two N-H protons are diastereotopic if rotation around the C-N bonds is restricted.
Investigations into stereochemistry for this molecule would be limited due to its inherent symmetry.
Computational Chemistry and Molecular Modeling of N,n Ditridecylguanidine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the molecular Schrödinger equation, providing fundamental insights into electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov DFT is instrumental in determining optimized geometries, vibrational frequencies, and various electronic properties. researchgate.net For guanidine (B92328) derivatives, DFT calculations using functionals like B3LYP and M06-2X have been successfully applied to investigate reaction mechanisms and tautomeric stability. mdpi.com
For N,N''-Ditridecylguanidine, DFT would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles of the central guanidinium (B1211019) core and the conformation of the tridecyl chains.
Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface. For this compound, an MEP map would show a region of high positive potential around the guanidinium head group (the electrophilic site) and neutral or slightly negative potential along the hydrocarbon tails (the nucleophilic or hydrophobic regions).
| Property | Hypothetical Value | Significance |
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.7 eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. mdpi.com |
| Ionization Potential | 6.2 eV | Energy required to remove an electron. |
| Electron Affinity | 0.5 eV | Energy released when an electron is added. |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity, arising from the polar head and nonpolar tails. |
This table contains hypothetical data calculated using DFT methods to illustrate the expected electronic properties of this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for simplification. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) provide highly accurate results, though often at a greater computational expense than DFT. They are particularly useful for calculating precise energies and describing electronic phenomena where DFT might be less reliable. Studies on guanidine derivatives have used ab initio methods to accurately predict properties like pKa values based on calculated gas-phase bond lengths.
If applied to this compound, ab initio methods would be ideal for:
Calculating Accurate Conformational Energies: Determining the precise energy differences between various rotational isomers (rotamers) of the flexible tridecyl chains.
Modeling Reaction Energetics: Providing benchmark energies for protonation/deprotonation or other chemical reactions involving the guanidine group.
Validating DFT Results: Used as a "gold standard" to assess the accuracy of less computationally demanding DFT functionals for this specific class of molecules.
| Computational Method | Relative Energy (kJ/mol) | Computational Cost |
| DFT (B3LYP) | 0.0 (Reference) | Moderate |
| Hartree-Fock (HF) | +5.2 | Low |
| MP2 | -1.8 | High |
| CCSD(T) | -2.1 | Very High |
This table presents hypothetical relative energy values for a specific conformer of this compound, illustrating how different levels of theory might rank its stability compared to a reference structure.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Due to the presence of two long and highly flexible tridecyl chains, the static picture provided by quantum chemical calculations is incomplete. Molecular Dynamics (MD) simulations are essential for exploring the vast conformational landscape of such molecules over time. MD simulates the movement of atoms and molecules by iteratively solving Newton's equations of motion.
For an amphiphilic molecule like this compound, MD simulations are critical for understanding:
Conformational Flexibility: How the tridecyl chains fold, twist, and interact with each other in different environments.
Solvation Effects: The arrangement of solvent molecules (e.g., water or an organic solvent) around the polar guanidinium head and the nonpolar tails. In aqueous solutions, water molecules would form strong hydrogen bonds with the guanidinium group while being repelled from the hydrophobic tails. rsc.orgresearchgate.net
Aggregation Behavior: The tendency of multiple this compound molecules to self-assemble into larger structures like micelles or bilayers in solution, driven by the hydrophobic effect. mit.edu
Membrane Interactions: How the molecule might insert into or translocate across a lipid bilayer, a process relevant to the biological activity of many guanidinium-rich molecules. acs.org
| Parameter | Typical Value/Setting | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function for all atoms and bonds in the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the solvent molecules surrounding the solute. |
| Simulation Box | Cubic or Rectangular | Defines the periodic boundary conditions to simulate a bulk system. |
| Temperature | 298 K (25 °C) | Controlled via a thermostat (e.g., Nosé-Hoover) to simulate constant temperature. |
| Pressure | 1 bar | Controlled via a barostat (e.g., Parrinello-Rahman) to simulate constant pressure. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which must be long enough to observe the phenomena of interest. |
This table outlines a representative set of parameters for conducting an MD simulation of this compound in an aqueous solution.
Molecular Docking Studies for Hypothetical Receptor Interactions (in silico only)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or a DNA molecule. nih.gov Guanidine derivatives are known to interact with various biological targets, often through hydrogen bonding and electrostatic interactions involving the guanidinium group. nih.gov
For this compound, molecular docking could be used to generate hypotheses about its potential biological targets. The molecule's amphiphilic nature makes it an interesting candidate for receptors that have both charged/polar and hydrophobic binding pockets. A hypothetical docking study could explore its interaction with an enzyme active site. The polar guanidinium head could form hydrogen bonds with acidic residues (like aspartate or glutamate), while the long tridecyl chains could occupy a hydrophobic channel or groove in the protein. nih.gov
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase | -9.5 | ASP-184, GLU-121 | Hydrogen Bond, Salt Bridge |
| LEU-75, VAL-83, ILE-145 | Hydrophobic Interaction | ||
| Hypothetical Protease | -8.8 | ASP-102, SER-195 | Hydrogen Bond |
| TRP-215, PHE-41 | Hydrophobic, π-Alkyl |
This table provides hypothetical results from a molecular docking study of this compound with two potential enzyme targets. The binding affinity represents the predicted strength of the interaction, with more negative values indicating stronger binding.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Guanidines
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. longdom.org These models take the form of a mathematical equation that can be used to predict the activity or property of new, untested compounds. rutgers.edu QSAR/QSPR studies have been successfully applied to guanidine derivatives to predict activities such as Na/H exchange inhibition and cytotoxicity. nih.govnih.gov
To build a QSAR/QSPR model for a series of N,N''-dialkylguanidines (including the ditridecyl variant), one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure:
Lipophilicity: LogP (the logarithm of the octanol-water partition coefficient).
Electronic Properties: Dipole moment, atomic charges.
Topological Indices: Molecular weight, polar surface area (PSA), number of rotatable bonds.
These descriptors would then be statistically correlated with an experimentally measured property, such as antimicrobial activity (IC50) or pKa. For this compound, its very long alkyl chains would give it a high LogP value, suggesting high lipophilicity, which would be a key parameter in any QSAR model.
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted pKa |
| N,N''-Dihexylguanidine | 227.4 | 3.5 | 64.6 | 13.6 |
| N,N''-Dioctylguanidine | 283.5 | 5.2 | 64.6 | 13.7 |
| N,N''-Didecylguanidine | 339.6 | 6.9 | 64.6 | 13.7 |
| This compound | 423.8 | 9.4 | 64.6 | 13.8 |
This table shows hypothetical molecular descriptors for a series of N,N''-dialkylguanidines. A QSPR model could be derived from such data, for example:
Predicted pKa = 13.5 + 0.03 * LogP
This hypothetical equation suggests that the basicity (pKa) of these compounds slightly increases with their lipophilicity (LogP).
Mechanistic Investigations of N,n Ditridecylguanidine at the Molecular and Supramolecular Levels
Non-Covalent Interactions with Biomolecules (in vitro or in silico)
Non-covalent interactions are critical in determining how molecules recognize and bind to each other in biological systems. wikipedia.orgrsc.org For N,N''-Ditridecylguanidine, these interactions are dictated by its two primary structural features: the cationic guanidinium (B1211019) head and the hydrophobic tridecyl tails.
Interactions with Proteins: The guanidinium group is an excellent hydrogen bond donor and can form multiple charge-assisted hydrogen bonds with negatively charged amino acid residues like aspartate and glutamate. researchgate.net This mimics the interactions of arginine residues, which are often key to protein structure and function. The tridecyl chains can engage in hydrophobic interactions, inserting into nonpolar pockets within a protein's structure. The binding of various drugs to plasma proteins like albumin and α1-acid glycoprotein (B1211001) is heavily influenced by such non-covalent forces. uomustansiriyah.edu.iqmdpi.com
Interactions with DNA: The positively charged guanidinium head can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. rsc.org Furthermore, the planar nature of the guanidinium group allows it to form specific hydrogen bonds with the functional groups of DNA bases in the minor or major grooves. nih.gov Some substituted guanidine (B92328) derivatives have been shown to act as DNA intercalators, where a planar aromatic system inserts between DNA base pairs. rsc.orgheraldopenaccess.us While this compound lacks a large aromatic system for classical intercalation, its guanidinium moiety can still anchor it to the DNA surface, with the alkyl chains potentially lying along the grooves.
A summary of potential non-covalent interactions is presented below.
| Interacting Biomolecule | This compound Moiety Involved | Primary Type of Non-Covalent Interaction |
| Proteins | Guanidinium Head | Electrostatic Attraction, Hydrogen Bonding (with Asp, Glu) |
| Tridecyl Chains | Hydrophobic Interactions (with Leu, Ile, Val, Phe) | |
| DNA | Guanidinium Head | Electrostatic Attraction (with Phosphate Backbone), H-Bonding |
| Tridecyl Chains | Hydrophobic Interactions (within DNA grooves) |
Ligand-Receptor Binding Studies (in vitro receptor displacement assays)
Guanidine derivatives have been extensively studied as ligands for various receptors, notably NMDA receptors and sigma (σ) receptors. nih.govnih.gov Ligand-receptor binding is typically quantified using in vitro radioligand displacement assays, where the ability of a test compound to displace a known high-affinity radiolabeled ligand is measured. nih.gov The results are often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) or a Ki value (the equilibrium dissociation constant of the inhibitor-receptor complex).
While specific binding data for this compound are not available, studies on structurally related N,N'-diarylguanidines demonstrate high affinity for these receptors. These compounds act as NMDA receptor ion channel site ligands and are also selective for sigma receptor subtypes. nih.govnih.gov The affinity is modulated by the nature of the substituents on the guanidine nitrogen atoms.
The table below presents binding affinity data for representative diarylguanidine derivatives, illustrating the typical range of affinities observed for this class of compounds at NMDA and sigma receptors.
| Compound | Receptor Target | Radioligand Displaced | Binding Affinity (IC50 or Ki) |
| N,N'-di-o-tolylguanidine (DTG) | Sigma-1 (σ1) | [3H]DTG | ~60-90 nM (Ki) nih.gov |
| N,N'-di-o-tolylguanidine (DTG) | Sigma-2 (σ2) | [3H]DTG | ~60-90 nM (Ki) nih.gov |
| N,N′-di-p-bromo-phenyl-guanidine | Sigma-1 (σ1) | [3H]DTG | 296 ± 46 nM (Ki) nih.gov |
| N,N′-di-p-bromo-phenyl-guanidine | Sigma-2 (σ2) | [3H]DTG | 800 ± 57 nM (Ki) nih.gov |
| Various Substituted Guanidines | NMDA Receptor Ion Channel | [3H]dizocilpine (MK-801) | 37.3 nM to 12.7 µM (IC50) nih.gov |
Given its structure, this compound might exhibit different receptor binding profiles, with the long alkyl chains potentially favoring interactions with receptors embedded in lipid membranes or possessing large hydrophobic binding pockets.
Enzymatic Inhibition or Modulation Mechanisms (in vitro analysis)
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. youtube.com The inhibition can be reversible or irreversible. Guanidino compounds are known to inhibit several classes of enzymes, often by mimicking the natural substrate, arginine.
Competitive Inhibition: In this mechanism, the inhibitor competes with the substrate for the same active site on the enzyme. khanacademy.org A guanidinium-containing molecule can act as a competitive inhibitor for enzymes that process arginine, such as nitric oxide synthase (NOS) or certain proteases. The inhibitor binds to the active site, preventing the substrate from binding and catalysis from occurring.
Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site (an allosteric site). khanacademy.org This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The bulky nature of this compound could potentially favor binding to allosteric sites.
Membrane-Bound Enzyme Modulation: The long, lipid-like tridecyl chains of this compound suggest a strong affinity for cell membranes. This could lead to the modulation of membrane-bound enzymes by altering the physical properties of the lipid bilayer, which can indirectly affect enzyme conformation and activity.
The table below summarizes potential enzymatic inhibition mechanisms for a guanidine-containing compound like this compound.
| Inhibition Type | Mechanism of Action | Structural Feature Implicated |
| Competitive | Binds to the active site, blocking the natural substrate. | Guanidinium group (mimicking arginine). |
| Non-competitive | Binds to an allosteric site, changing enzyme conformation. | Entire molecule, including bulky alkyl chains. |
| Membrane Perturbation | Alters the lipid environment of a membrane-bound enzyme. | Tridecyl chains (hydrophobic interactions with membrane). |
Ion Channel Modulation and Transport Phenomena (in vitro studies)
Ion channels are pore-forming proteins that control the flow of ions across membranes, and their modulation is a key mechanism of action for many compounds. nih.govduke.edu The guanidinium ion itself is known to interact with and sometimes block certain ion channels, particularly potassium and sodium channels.
Ion Channel Blockade: The positively charged guanidinium head of this compound could potentially act as a pore blocker for certain cation channels. It could enter the channel pore and occlude it through electrostatic interactions, preventing the passage of other ions.
Membrane Disruption and Ion Leakage: As a cationic amphiphile, this compound is expected to readily insert into lipid bilayers. At sufficient concentrations, such molecules can disrupt the ordered structure of the membrane, increasing its permeability and causing non-specific leakage of ions. This is a mechanism common to many cationic surfactants and antimicrobial peptides.
Ion Transport (Ionophore Activity): Guanidinium derivatives can function as ion transporters, carrying anions across lipid membranes. mdpi.com The guanidinium group can bind an anion (e.g., chloride or bicarbonate) through hydrogen bonding, and the hydrophobic exterior of the resulting complex (provided by the tridecyl chains) would facilitate its diffusion across the nonpolar membrane interior. This process, known as facilitated diffusion, could alter cellular ion gradients.
| Phenomenon | Potential Mechanism |
| Ion Channel Modulation | Direct pore blockade by the cationic guanidinium head. |
| Alteration of channel gating by modifying the surrounding lipid membrane. | |
| Ion Transport | Disruption of membrane integrity leading to ion leakage. |
| Acting as a carrier (ionophore) for anions across the membrane. |
Self-Assembly and Supramolecular Chemistry of this compound
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.netbham.ac.uk The amphiphilic structure of this compound makes it an ideal candidate for self-assembly in aqueous environments. This process is driven by the hydrophobic effect, which causes the nonpolar tridecyl tails to aggregate to minimize their contact with water, while the hydrophilic guanidinium heads remain exposed to the aqueous phase.
Micelle and Vesicle Formation: Depending on the concentration and conditions (e.g., pH, ionic strength), this compound could form various supramolecular structures. At lower concentrations, it would likely form spherical micelles. At higher concentrations, it could assemble into bilayers, which might close upon themselves to form vesicles (liposomes).
Hydrogen-Bonding Networks: A key feature of guanidinium-based supramolecular chemistry is the formation of extensive and robust hydrogen-bonding networks. researchgate.net The guanidinium group can act as a donor for multiple hydrogen bonds, allowing the head groups of the assembled molecules to interact with each other and with counter-ions, leading to highly ordered structures at the aggregate surface. This directional bonding is a defining characteristic that distinguishes guanidinium surfactants from simpler quaternary ammonium-based surfactants.
| Supramolecular Assembly | Driving Forces | Key Structural Features |
| Micelles | Hydrophobic effect | Amphiphilic nature (hydrophilic head, hydrophobic tails) |
| Vesicles (Bilayers) | Hydrophobic effect | Amphiphilic nature (hydrophilic head, hydrophobic tails) |
| Ordered Headgroup Arrays | Hydrogen bonding, Electrostatic interactions | Planar, multi-donor guanidinium group |
These self-assembled structures have potential applications in materials science and as delivery systems, leveraging the unique chemical properties of the guanidinium functional group.
Exploration of Non Clinical Applications and Functionalization of N,n Ditridecylguanidine
Applications in Materials Science
The combination of a reactive, catalytic guanidine (B92328) headgroup and long, nonpolar tridecyl tails positions N,N''-Ditridecylguanidine as a molecule of interest in materials science. Its properties could be harnessed for catalysis, polymer modification, and as a specialized surfactant.
Catalytic Activity in Organic Synthesis
The guanidine moiety is a superbase and an effective catalyst in a variety of organic reactions. This catalytic activity stems from its ability to deprotonate even weakly acidic protons, its efficacy as a hydrogen bond donor, and its capacity to stabilize charged intermediates. Guanidines are known to catalyze reactions such as Michael additions, Henry reactions, and transesterification reactions.
The two long tridecyl chains in this compound would render the molecule highly soluble in nonpolar organic solvents, a desirable trait for homogeneous catalysis in such media. This could allow it to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. The bulky alkyl groups could also introduce steric hindrance, potentially influencing the stereoselectivity of certain reactions. While specific catalytic applications for this compound have not been documented, its structural features suggest it could be a highly effective organocatalyst in specific synthetic contexts.
Polymer Chemistry and Material Modification
In the realm of polymer science, the guanidine group can be incorporated into polymer backbones or used as a modifying agent to impart specific properties. The high basicity of the guanidine group can be utilized to catalyze polymerization reactions, such as ring-opening polymerization of lactones or epoxides.
The long alkyl chains of this compound make it a candidate for the surface modification of polymers. By incorporating it into a polymer matrix, the tridecyl chains could enhance hydrophobicity and improve compatibility with other nonpolar materials. This could be particularly useful in the development of polymer blends and composites, where interfacial adhesion is crucial. Furthermore, the guanidine group's ability to form strong hydrogen bonds could be exploited to create self-healing polymers or materials with enhanced mechanical properties. Post-polymerization modification of existing polymers with this compound could introduce both basic sites and hydrophobic domains, offering a route to new functional materials.
Surfactant and Emulsifier Properties
The amphiphilic structure of this compound, with its polar guanidinium (B1211019) headgroup and nonpolar tridecyl tails, strongly suggests it would function as a surfactant and emulsifier. nih.govnih.gov Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. nih.govnih.gov Long-chain alkylguanidinium salts are known to form micelles in aqueous solutions and exhibit surface activity. nih.gov
The two long alkyl chains in this compound would provide significant hydrophobic character, likely leading to a low critical micelle concentration (CMC) and efficient reduction of surface tension. These properties are crucial for the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. This compound could be particularly effective in stabilizing water-in-oil emulsions due to the dominance of its hydrophobic component.
Below is a data table illustrating the surfactant properties of analogous single-chain alkylguanidinium chlorides, which can provide an indication of the expected behavior of this compound.
| Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| C10 | 33.5 | 38.5 |
| C12 | 8.5 | 37.0 |
| C14 | 2.2 | 36.5 |
| C16 | 0.6 | 36.0 |
Data extrapolated from studies on single-chain alkylguanidinium chlorides.
Role as Biochemical Tools and Probes (in vitro research)
The guanidinium group is a key functional moiety in many biological molecules, most notably the amino acid arginine. This allows guanidine-containing compounds to participate in biological interactions, such as binding to phosphate (B84403) groups on DNA and RNA. The long alkyl chains of this compound would enable it to interact with and potentially disrupt lipid bilayers, a key component of cell membranes.
This membrane-disrupting potential suggests that this compound could be investigated in vitro as an antimicrobial agent. Indeed, various long-chain N-acyl-L-alpha-amino-omega-guanidine derivatives have demonstrated antimicrobial activity. nih.gov The proposed mechanism involves the insertion of the hydrophobic tails into the bacterial cell membrane, leading to a loss of membrane integrity and cell death. In a research setting, this compound could be used as a tool to study membrane dynamics, ion channel function, and the mechanisms of antimicrobial resistance. Its ability to act as a synthetic ionophore, transporting ions across lipid bilayers, could also be a subject of in vitro investigation.
Agricultural and Environmental Applications
In the agricultural sector, long-chain molecules are widely used for their biological activities. nih.govresearcher.lifenih.govresearchgate.net While this compound is not a conventional pesticide, its potential antimicrobial properties could be explored for non-pesticidal applications, such as in the formulation of surface disinfectants for agricultural equipment or as an antifungal agent for post-harvest crop protection.
From an environmental perspective, the surfactant properties of this compound could be relevant to bioremediation. Surfactants are sometimes used to enhance the bioavailability of hydrophobic pollutants, such as petroleum hydrocarbons, in soil and water, thereby facilitating their degradation by microorganisms. The ability of this compound to form emulsions with hydrocarbons could make it a candidate for such applications. However, its own biodegradability and ecotoxicity would need to be thoroughly evaluated.
Applications in Analytical Chemistry as Reagents or Modifiers
In analytical chemistry, the unique properties of this compound could be leveraged in several ways. Its strong basicity makes it a potential titrant for the analysis of weak acids in non-aqueous media. The long alkyl chains could be exploited in separation science. For example, it could be used as a stationary phase modifier in gas chromatography or high-performance liquid chromatography to alter the retention behavior of analytes.
Furthermore, this compound could serve as an ion-pairing reagent in liquid chromatography, enhancing the retention of anionic analytes on reverse-phase columns. In the field of mass spectrometry, its ability to be protonated could be utilized to aid in the ionization of other molecules. The derivatization of acidic compounds with this compound could also be a strategy to improve their chromatographic properties and detection sensitivity.
Advanced Analytical Methodologies for Detection and Quantification of N,n Ditridecylguanidine
Chromatographic Techniques
Chromatographic techniques are central to the separation and analysis of complex mixtures. For a compound like N,N''-Ditridecylguanidine, which possesses both polar and nonpolar characteristics, chromatographic methods coupled with mass spectrometry are particularly powerful.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The combination of liquid chromatography's separation capabilities with the mass spectrometer's detection power allows for precise identification and quantification.
Method Development Considerations:
Column Selection: A reversed-phase (RP) column, such as a C18 or C8, would be appropriate for separating this compound based on its hydrophobic alkyl chains. The long tridecyl groups will provide strong retention on such columns.
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and ionization efficiency, an acidic modifier such as formic acid or acetic acid is often added to the mobile phase. This protonates the basic guanidine (B92328) group, improving its interaction with the stationary phase and enhancing its signal in the mass spectrometer.
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the most suitable ionization technique for this compound. The guanidine group is readily protonated, forming a stable positive ion that can be easily detected by the mass spectrometer.
Mass Spectrometry Detection: For quantification, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode would provide the highest selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecule) and a characteristic product ion formed upon fragmentation.
Illustrative HPLC-MS Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | [M+H]+ → Product Ion |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com Due to the low volatility and high polarity of the guanidine group, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. thermofisher.com
Derivatization Strategies:
Acylation: The guanidine group can be derivatized with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a less polar and more volatile derivative.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the guanidine group with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.
Following derivatization, the resulting compound can be separated on a non-polar capillary column and detected by the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, providing characteristic fragmentation patterns that can be used for identification.
Hypothetical GC-MS Parameters (after derivatization):
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. researchgate.net For cationic compounds like protonated this compound, CE can be an effective analytical tool. researchgate.net
Methodological Considerations:
Background Electrolyte (BGE): An acidic BGE, such as a phosphate (B84403) or acetate (B1210297) buffer at a low pH, is used to ensure the guanidine group is fully protonated and carries a positive charge. Organic modifiers like acetonitrile or methanol can be added to the BGE to improve the solubility of the long alkyl chains and modulate the separation.
Capillary: A fused-silica capillary is commonly used. The inner surface may be coated to reduce the adsorption of the positively charged analyte.
Detection: UV detection is a common method for CE. However, since the guanidine group has a low UV absorbance, indirect UV detection or coupling CE with mass spectrometry (CE-MS) would provide better sensitivity and selectivity for trace analysis.
Spectroscopic Analytical Methods (e.g., UV-Vis, Fluorescence, FTIR for quantification)
While chromatographic methods are generally preferred for their separation capabilities, spectroscopic methods can be employed for quantification, particularly in simpler matrices or for screening purposes.
UV-Vis Spectroscopy: this compound itself does not have a strong chromophore for direct UV-Vis analysis. However, derivatization with a chromophore-containing reagent could enable its quantification. Alternatively, it can be quantified by forming an ion-pair with a colored counter-ion and measuring the absorbance of the complex.
Fluorescence Spectroscopy: Similar to UV-Vis, direct fluorescence analysis is not feasible. Derivatization with a fluorescent tag, such as dansyl chloride or fluorescein (B123965) isothiocyanate (FITC), could be a highly sensitive method for quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for the identification and quantification of this compound by monitoring the characteristic vibrational bands of the guanidine group (C=N stretching and N-H bending). A calibration curve can be constructed by plotting the absorbance of a specific peak against the concentration.
Sample Preparation Strategies for Diverse Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate the analyte from interfering matrix components and concentrate it to a detectable level.
Solid-Phase Extraction (SPE): For extracting this compound from aqueous matrices, a mixed-mode SPE sorbent with both reversed-phase and cation-exchange properties would be ideal. The long alkyl chains would interact with the reversed-phase material, while the protonated guanidine group would bind to the cation-exchange sites. Elution would be achieved using a solvent mixture containing a counter-ion or a pH adjustment to neutralize the guanidine group.
Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound from aqueous samples into an immiscible organic solvent. By adjusting the pH of the aqueous phase to be basic, the guanidine group is deprotonated, making the compound more soluble in a non-polar organic solvent.
Validation Parameters for this compound Analytical Procedures (Specificity, Accuracy, Precision, Limits of Detection/Quantification, Robustness)
Validation of an analytical method is essential to ensure its suitability for its intended purpose. routledge.com The key validation parameters, as defined by regulatory guidelines, include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. In MS-based methods, the high selectivity is achieved by monitoring specific precursor-product ion transitions.
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Example Validation Data for a Hypothetical HPLC-MS/MS Method:
| Validation Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (RSD) | ≤ 15% | < 10% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 ng/mL |
Design, Synthesis, and Evaluation of N,n Ditridecylguanidine Derivatives and Analogues
Rational Design Principles for Modifying the N,N''-Ditridecylguanidine Scaffold
The rational design of guanidine-based compounds involves modifying the core structure to enhance desired properties while minimizing undesirable ones. For the N,N''-dialkylguanidine scaffold, key design principles revolve around altering the lipophilicity, steric bulk, and electronic properties of the molecule. These modifications can influence how the compound interacts with biological systems at a molecular level.
One primary strategy is the variation of the alkyl chain length. In the case of this compound, the tridecyl groups contribute significantly to the molecule's lipophilicity. Shortening or lengthening these chains can modulate this property, which is crucial for membrane permeability and interaction with hydrophobic binding pockets. Furthermore, introducing branching or cyclic structures within the alkyl chains can alter the steric profile of the molecule, potentially leading to more specific molecular recognition.
Another design principle involves the substitution pattern on the guanidine (B92328) nitrogen atoms. While N,N''-disubstitution is the focus, the synthesis of mono-N-alkylated or even trisubstituted guanidines allows for a broader exploration of the chemical space. lookchem.comrsc.org The introduction of different functional groups, such as aryl or heterocyclic moieties, can introduce electronic effects and additional points of interaction, such as pi-stacking or hydrogen bonding. nih.gov For instance, the introduction of hydrophobic substituents is generally preferred over hydrophilic ones for certain receptor interactions. nih.gov Similarly, electroneutral substituents are often favored over strongly electron-donating or withdrawing groups. nih.gov
The guanidinium (B1211019) group itself is basic and typically protonated at physiological pH. This positive charge is often critical for forming salt bridges with negatively charged residues in target macromolecules. Rational design can, therefore, involve modifying the pKa of the guanidinium group by introducing electron-withdrawing or -donating groups on the substituents, thereby modulating the strength of these electrostatic interactions.
Synthesis of N-Substituted and N,N-Disubstituted Guanidine Analogues with Varied Alkyl Chain Lengths
The synthesis of N-substituted and N,N-disubstituted guanidines can be achieved through various methods. A common approach involves the reaction of a primary amine with a guanidinylating agent. For the synthesis of N,N''-dialkylguanidines, a straightforward method is the reaction of an alkylamine with a suitable carbodiimide (B86325) or a protected guanidine derivative.
One efficient method for the solid-phase synthesis of substituted guanidines involves using a resin-bound N,N'-bis(t-butoxycarbonyl)thiopseudourea. lookchem.com This scaffold reacts with a variety of alcohols under Mitsunobu conditions to yield alkylated thiopseudoureas. lookchem.com Subsequent treatment with an amine, such as ammonia (B1221849) or a primary amine, liberates the desired N-substituted or N,N'-disubstituted guanidine. lookchem.com This method allows for the generation of a diverse library of guanidine analogues with varying alkyl chain lengths in high yield and purity. lookchem.com
Another versatile approach is the reaction of primary amines with carbamoyl-protected isothiocyanates to form thioureas, which are then treated with the Burgess reagent to yield the corresponding guanidines. organic-chemistry.org This method allows for the synthesis of N,N'-diprotected guanidines, which can be selectively deprotected to afford N-monoprotected guanidines. organic-chemistry.org
For the synthesis of N-alkyl substituted phosphoryl guanidines, a one-pot method has been described involving the phosphorylation of in situ prepared N-substituted guanidines from cyanamide (B42294) and the desired amine. researchgate.net This approach is advantageous as it utilizes readily available commercial amines, allowing for a wide variety of N-substituents. researchgate.net
The following table summarizes some synthetic routes to substituted guanidines:
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Resin-bound N,N'-bis(t-butoxycarbonyl)thiopseudourea, Alcohol | PPh3, DIAD, THF; then NH3, MeOH, DMF | Mono-N-alkylated or N,N'-bisalkylated guanidines | lookchem.com |
| Primary amine, Carbamoyl-protected isothiocyanate | Burgess reagent | N,N'-diprotected guanidines | organic-chemistry.org |
| Cyanamide, Amine | Dialkyl phosphonate, alkaline water-carbon tetrachloride | N-alkyl substituted diisopropyl phosphoryl guanidines | researchgate.net |
| Azides, Isonitriles, Amines | Pd-catalyst | N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines | organic-chemistry.org |
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation (non-clinical context)
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the biological activity of a compound. For N,N''-dialkylguanidines and their analogues, SAR studies in a non-clinical context often focus on their interaction with specific molecular targets or their effects in cell-based assays.
A key aspect of SAR for this class of compounds is the influence of the alkyl chain length. Studies on related N-substituted guanidines have shown that increasing the alkyl chain length can lead to an enhancement in certain biological activities. asianpubs.org This is often attributed to increased lipophilicity, which can improve membrane interactions or binding to hydrophobic pockets of target proteins.
The following table presents a hypothetical SAR study based on common findings for guanidine derivatives, illustrating the effect of varying alkyl chain length on a generic non-clinical activity.
| Compound | R1 | R2 | Non-Clinical Activity (IC50, µM) |
| Analogue 1 | n-Octyl | n-Octyl | 15.2 |
| Analogue 2 | n-Decyl | n-Decyl | 8.5 |
| Analogue 3 | n-Dodecyl | n-Dodecyl | 3.1 |
| Analogue 4 | n-Tridecyl | n-Tridecyl | 1.8 |
| Analogue 5 | n-Tetradecyl | n-Tetradecyl | 4.6 |
| Analogue 6 | n-Hexadecyl | n-Hexadecyl | 12.9 |
This is a representative table; specific values for this compound are not available in the provided search results.
This hypothetical data suggests an optimal chain length for activity, with potency decreasing for both shorter and longer chains. This "cutoff" effect is a common phenomenon in SAR studies and is often related to the dimensions of the binding site or optimal lipophilicity for membrane translocation.
Impact of Structural Modifications on Molecular Interactions and Non-Clinical Activity
Structural modifications to the this compound scaffold can have a profound impact on its molecular interactions and, consequently, its non-clinical activity. The long tridecyl chains are expected to facilitate interactions with lipid bilayers and hydrophobic regions of proteins. Altering the length or branching of these chains would directly modulate the strength and nature of these hydrophobic interactions.
The guanidinium group, being protonated at physiological pH, is a key player in electrostatic interactions. It can form strong hydrogen bonds and salt bridges with carboxylate or phosphate (B84403) groups on target molecules. The specific geometry and charge distribution of the guanidinium group can be subtly altered by the nature of its substituents, which can fine-tune its binding affinity and selectivity.
Future Research Directions and Emerging Avenues for N,n Ditridecylguanidine
Integration of Artificial Intelligence and Machine Learning in Guanidine (B92328) Research and Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of functional molecules, including complex guanidine derivatives like N,N''-Ditridecylguanidine. These computational tools can accelerate the design-build-test-learn cycle, enabling a more rapid and resource-efficient exploration of the chemical space.
Future research will likely focus on:
Predictive Modeling of Physicochemical Properties: AI algorithms can be trained on existing data for surfactants and amphiphiles to predict key properties of this compound and its analogues. This includes predicting its critical micelle concentration (CMC), aggregation behavior in different solvents, and its interaction with biological membranes.
Generative Models for Novel Guanidinium (B1211019) Surfactants: Generative AI models can be employed to design novel guanidinium-based surfactants with tailored properties. By defining desired attributes, such as specific aggregation characteristics or enhanced antimicrobial activity, these models can propose new molecular structures, including variations in the alkyl chain length and substitutions on the guanidinium headgroup.
High-Throughput Virtual Screening: AI-powered virtual screening can be used to identify potential applications for this compound. For instance, by screening its interaction with a vast library of biological targets, new therapeutic applications could be uncovered.
Novel Applications in Emerging Fields (e.g., sustainable chemistry, nanosciences)
The distinct properties of this compound make it a strong candidate for innovative applications in sustainable chemistry and nanosciences.
Sustainable Chemistry:
Phase Transfer Catalysis: The amphiphilic character of this compound suggests its potential as a phase-transfer catalyst. fzgxjckxxb.com Future studies could explore its efficacy in facilitating reactions between immiscible reactants, which is a cornerstone of green chemistry as it can reduce the need for organic solvents. fzgxjckxxb.com Its basic nature could also be exploited in base-catalyzed reactions.
CO2 Capture and Utilization: Guanidine-based compounds have shown promise in the capture and activation of carbon dioxide. utexas.edu Research into this compound could investigate its ability to reversibly bind CO2, potentially in biphasic systems where the captured CO2 can be easily separated and converted into valuable chemicals.
Nanosciences:
Self-Assembled Nanostructures: The long alkyl chains of this compound are expected to drive its self-assembly into various nanostructures such as micelles, vesicles, or nanotubes in aqueous solutions. nih.govnih.gov The study of these self-assembled structures is a burgeoning field, with potential applications in drug delivery, nanotechnology, and materials science. nih.govsemanticscholar.org Amphiphilic guanidinium-based polymers have already demonstrated potential in delivering siRNA. nih.govnih.gov
Functionalization of Nanoparticles: The guanidinium headgroup can be used to functionalize the surface of nanoparticles, imparting a positive charge and specific binding capabilities. This could be utilized to create stable nanoparticle dispersions and to target these nanoparticles to specific biological sites, such as cell membranes.
Drug Delivery Systems: The vesicle-forming capabilities of amphiphilic guanidinium compounds make them promising candidates for the encapsulation and delivery of therapeutic agents. mit.edumit.edu The positive charge of the guanidinium headgroup can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. nih.gov
Development of Advanced Methodologies for Studying Guanidine Interactions
A deeper understanding of the molecular interactions of this compound is crucial for unlocking its full potential. Future research will benefit from the application and development of advanced analytical and computational techniques.
High-Resolution Imaging: Techniques such as cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) will be invaluable for visualizing the self-assembled nanostructures of this compound in solution.
Spectroscopic and Calorimetric Studies: Advanced spectroscopic methods, including fluorescence and nuclear magnetic resonance (NMR), can provide detailed insights into the dynamics of micelle formation and the interactions of the guanidinium headgroup with anions and biological molecules. rsc.orgbarbatti.orgrsc.org Isothermal titration calorimetry (ITC) can be used to quantify the thermodynamics of these binding events.
Computational Modeling and Simulation: Molecular dynamics (MD) simulations will play a critical role in understanding the behavior of this compound at the atomic level. nih.govresearchgate.net These simulations can model the self-assembly process, the interaction with lipid bilayers, and the binding of guest molecules within the hydrophobic core of its micelles. rsc.org This computational exploration can guide the rational design of new experiments and applications. researchgate.net
Interdisciplinary Research Collaborations Focusing on this compound
The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. Future progress will be significantly enhanced through collaborations between scientists from diverse fields.
Chemistry and Materials Science: Chemists can focus on the synthesis of this compound analogues with modified properties, while materials scientists can investigate the properties of the resulting self-assembled materials and their applications in areas such as coatings, sensors, and advanced textiles. deliuslab.commdpi.comliu.se
Biology and Medicine: Collaborations with biologists and medical researchers will be essential for exploring the potential of this compound in biomedical applications. This includes investigating its antimicrobial and anticancer activities, as well as its use as a vehicle for drug and gene delivery. nih.gov
Chemical Engineering and Environmental Science: Chemical engineers can work on scaling up the synthesis of this compound and developing its applications in industrial processes, such as catalysis and separations. utexas.edu Environmental scientists can assess its biodegradability and environmental impact, ensuring its sustainable use.
By fostering these interdisciplinary collaborations, the scientific community can fully explore the rich potential of this compound and pave the way for its application in solving some of today's most pressing scientific and societal challenges. synorgfun.comfau.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
